molecular formula C6H10N4OS B14314008 4-(Ethylamino)-6-methoxy-1,3,5-triazine-2(5H)-thione CAS No. 113417-20-2

4-(Ethylamino)-6-methoxy-1,3,5-triazine-2(5H)-thione

Cat. No.: B14314008
CAS No.: 113417-20-2
M. Wt: 186.24 g/mol
InChI Key: VIKVLQSDIBKVSQ-UHFFFAOYSA-N
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Description

4-(Ethylamino)-6-methoxy-1,3,5-triazine-2(5H)-thione is an organic compound belonging to the triazine family Triazines are heterocyclic compounds characterized by a six-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Ethylamino)-6-methoxy-1,3,5-triazine-2(5H)-thione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 4,6-dichloro-1,3,5-triazine with ethylamine and methanol. The reaction is carried out in the presence of a base such as sodium hydroxide, which facilitates the substitution of chlorine atoms with ethylamino and methoxy groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-(Ethylamino)-6-methoxy-1,3,5-triazine-2(5H)-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethylamino or methoxy groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

4-(Ethylamino)-6-methoxy-1,3,5-triazine-2(5H)-thione has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of herbicides, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(Ethylamino)-6-methoxy-1,3,5-triazine-2(5H)-thione involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    Atrazine: A widely used herbicide with a similar triazine structure.

    Simazine: Another herbicide with a triazine core.

    Melamine: A triazine derivative used in the production of plastics and resins.

Uniqueness

4-(Ethylamino)-6-methoxy-1,3,5-triazine-2(5H)-thione is unique due to its specific functional groups, which confer distinct chemical and biological properties. Unlike atrazine and simazine, which are primarily used as herbicides, this compound has broader applications in scientific research and potential therapeutic uses.

Properties

IUPAC Name

2-(ethylamino)-6-methoxy-1H-1,3,5-triazine-4-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4OS/c1-3-7-4-8-5(11-2)10-6(12)9-4/h3H2,1-2H3,(H2,7,8,9,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIKVLQSDIBKVSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=S)N=C(N1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50549712
Record name 4-(Ethylamino)-6-methoxy-1,3,5-triazine-2(5H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50549712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113417-20-2
Record name 4-(Ethylamino)-6-methoxy-1,3,5-triazine-2(5H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50549712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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